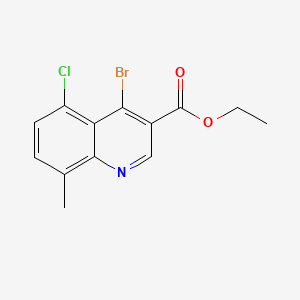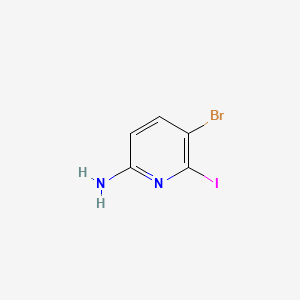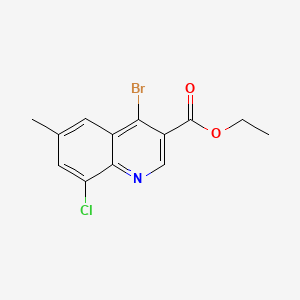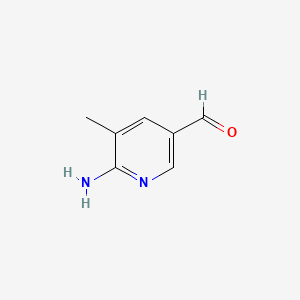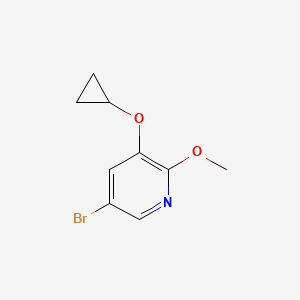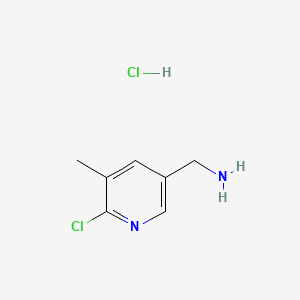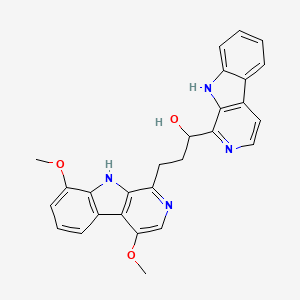
quassidine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quassidine B and similar compounds has been a topic of research. For example, quassidines I and J, two pairs of new bis-β-carboline alkaloid enantiomers, were isolated from the stems of Picrasma quassioides . Their structures were determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of quassidine B was determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
Quassidine B has a molecular weight of 452.5 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass is 452.18484064 g/mol, and its monoisotopic mass is also 452.18484064 g/mol . The topological polar surface area is 96 Ų, and it has a heavy atom count of 34 .Wissenschaftliche Forschungsanwendungen
Cytotoxicity Against Cancer Cell Lines : Quassidines, including Quassidine B, have shown potent cytotoxicity against various cancer cell lines. For example, (±)-Quassidines I and J, bis-β-carboline alkaloid enantiomers isolated from Picrasma quassioides, displayed significant cytotoxicity against human cervical HeLa and gastric MKN-28 cancer cell lines (Jiao et al., 2015).
Anti-inflammatory Activity : Quassidines have been evaluated for their anti-inflammatory activities. Quassidine A showed weak activity in this regard (Jiao et al., 2010). Moreover, quassidines E-H isolated from Picrasma quassioides showed potent inhibitory activity on the production of inflammatory cytokines in mouse monocyte-macrophage cells (Jiao et al., 2011).
Nanoemulsions and Liposomes for Drug Delivery : In the context of Brucea javanica oil, which includes quassinoids, there has been significant interest in developing drug delivery vehicles like nanoemulsions and liposomes. These strategies aim to encapsulate BJO and its components, including quassinoids, for improved application in treating various diseases, including cancer and inflammatory diseases (Yoon et al., 2020).
Monoamine Oxidase Inhibition : Quassidine B and related compounds have been studied for their potential in treating mood disorders. For instance, compounds from Rhodiola rosea L., which include quassinoids, showed inhibitory activity against monoamine oxidases, enzymes linked to mood disorders (van Diermen et al., 2009).
Comprehensive Profiling and Characterization : Studies have been conducted for the comprehensive profiling of quassinoids, including quassidine B, in Brucea javanica seeds. This research contributes significantly to understanding the chemical composition and potential pharmacological applications of these compounds (Tan et al., 2015).
Antileishmanial Activity : Quassin, a compound related to quassidine B, has been characterized for its in vitro antileishmanial activity. It showed effectiveness in controlling intracellular parasitic load and modulating immune responses in host macrophages (Bhattacharjee et al., 2008).
Reproductive Health Effects : Quassin and related quassinoids have been investigated for their impact on male reproductive health, showing significant effects on sperm characteristics and reproductive hormones (Obembe et al., 2014).
Eigenschaften
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVQNNTQSYWRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quassidine B | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

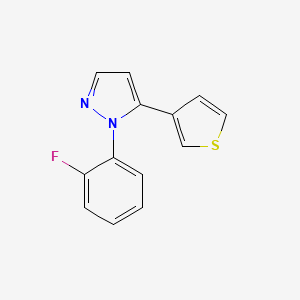
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
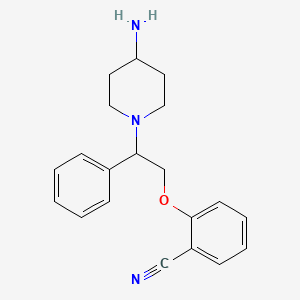
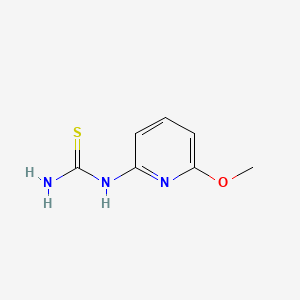
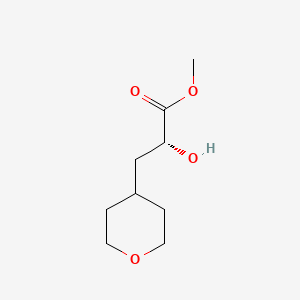
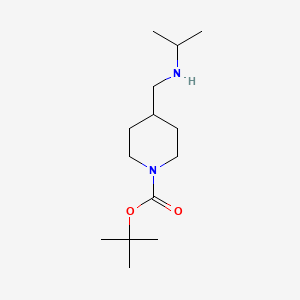
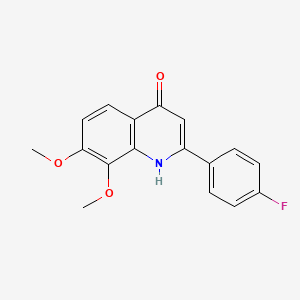
![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
